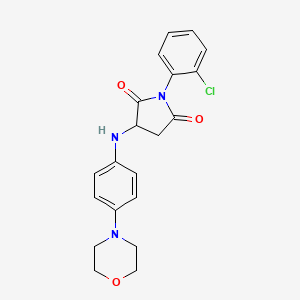

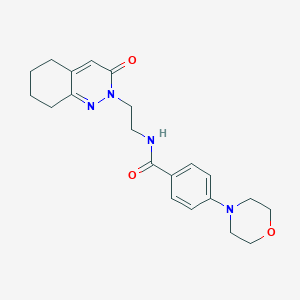

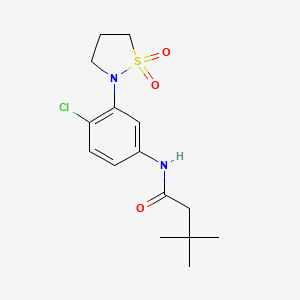

![molecular formula C19H21N3O3S2 B2393163 N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291867-95-2](/img/structure/B2393163.png)

N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a methoxyphenyl group, and a tert-butyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in organic synthesis or medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Antifungal Activity

The newly synthesized imidazo[1,2-a]pyridine derivatives, including Probe II (N-tert-butyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine), have demonstrated potent antifungal effects . Specifically, Probe II exhibits excellent activity against fungal pathogens, particularly multidrug-resistant Candida species. Key findings include:

SARS-CoV Protease Inhibition

Interestingly, related compounds have been investigated as noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . While this specific compound’s activity against SARS-CoV is not directly reported, it highlights the potential for further exploration in antiviral drug development.

Building Block for Organic Synthesis

Traditionally challenging to access, N-(tert-butyl)-2-methoxypyridin-3-amine serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. Researchers can utilize it to prepare drug candidates containing hindered amine motifs .

Drug Development for Benign Prostatic Hyperplasia

The N-tert-butyl amide group, found in compounds like finasteride , is used to treat benign prostatic hyperplasia. While not directly related to our compound, this highlights the broader significance of tert-butyl amides in drug development .

Organic Derivatives from Hexavanadate

In a different context, N-tert-butoxycarbonyl (BOC) protected [V6O13{(OCH2)3C-NH2}2] was synthesized from hexavanadate. Although distinct, this demonstrates the versatility of tert-butyl derivatives in organic chemistry .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name |

N-tert-butyl-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-19(2,3)21-15(23)11-27-18-20-12-9-10-26-16(12)17(24)22(18)13-7-5-6-8-14(13)25-4/h5-10H,11H2,1-4H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJHJKRIHJQSBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

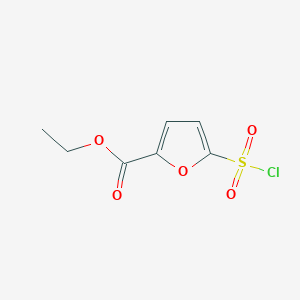

![1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2393082.png)

![ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393088.png)

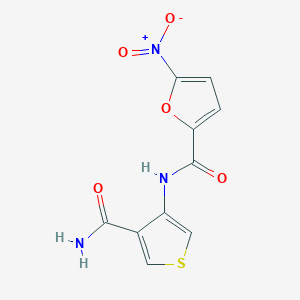

![3-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393093.png)

![Spiro[3.3]heptan-2-ylmethanethiol](/img/structure/B2393094.png)

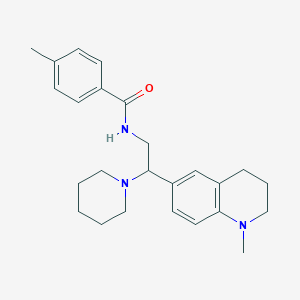

![N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2393102.png)